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Introduction

Angiotensin-converting enzyme 2 (ACEZ2) is a critical enzyme in the renin-angiotensin system
(RAS), primarily known for its role in converting angiotensin Il (Ang Il) to the vasodilatory and
anti-inflammatory peptide Angiotensin-(1-7).[1][2][3] Its function as the primary receptor for the
SARS-CoV-2 virus has also brought it to the forefront of virology research.[4] Diminazene
aceturate (DIZE), a compound historically used as a veterinary trypanocidal agent, has been
identified as an activator of ACE2.[1] This "off-target" effect has garnered significant interest in
its potential therapeutic applications for cardiovascular diseases and other conditions where
ACE?2 activity is beneficial. This document provides detailed application notes and protocols for
utilizing CRISPR-Cas9 technology to knock out the ACE2 gene in a cellular model to
investigate the ACE2-dependent effects of Diminazene aceturate.

Core Concepts

The fundamental hypothesis underlying this experimental approach is that the effects of
Diminazene aceturate are mediated, at least in part, through its activation of ACE2. By
comparing the response to Diminazene in wild-type cells with that in ACE2 knockout cells,
researchers can dissect the ACE2-specific mechanisms of action. This includes assessing
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changes in downstream signaling molecules of the renin-angiotensin system and other
potential pathways affected by ACE2 activity.

Data Presentation

Table 1: Expected Quantitative Outcomes of Diminazene Aceturate Treatment in Wild-Type vs.
ACE2 Knockout Cells
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Expected .
Parameter Cell Type Treatment Rationale
Outcome
ACE2 mRNA ) ) ) Endogenous
) Wild-Type Vehicle Baseline )
Expression expression.
DIZE has been
) Diminazene shown to
Wild-Type Increased
Aceturate upregulate ACE2
MRNA.
] Successful gene
ACE2 Knockout Vehicle Undetectable
knockout.
o Gene is absent,
Diminazene )
ACE2 Knockout Undetectable SO NO expression
Aceturate ) )
is possible.
) Endogenous
ACEZ2 Protein ) ) ] )
Wild-Type Vehicle Baseline protein
Level )
expression.
Increased mMRNA
) Diminazene should lead to
Wild-Type Increased )
Aceturate increased
protein.
) Successful gene
ACE2 Knockout Vehicle Undetectable
knockout.
o Gene is absent,
Diminazene o
ACE2 Knockout Undetectable SO no protein is
Aceturate
produced.
o ) ) ) Basal enzymatic
ACE?2 Activity Wild-Type Vehicle Baseline o
activity.
) Diminazene Significantly DIZE is a known
Wild-Type )
Aceturate Increased ACE2 activator.
) No enzyme
ACE2 Knockout Vehicle Undetectable
present.
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Diminazene No enzyme to
ACE2 Knockout Undetectable ]
Aceturate activate.
Angiotensin Il ) ) ] Basal level of
Wild-Type Vehicle Baseline
Level Ang Il.
Increased ACE2
_ Diminazene activity leads to
Wild-Type Decreased
Aceturate Ang I
degradation.
Lack of ACE2-
ACE2 Knockout Vehicle Increased mediated
degradation.
o DIZE's primary
o No significant )
Diminazene mechanism for
ACE2 Knockout change from ] )
Aceturate ] reducing Ang Il is
vehicle
absent.
Angiotensin-(1-7) ) ) ) Basal level of
Wild-Type Vehicle Baseline
Level Ang-(1-7).
o Increased
) Diminazene .
Wild-Type Increased conversion of
Aceturate
Ang Il by ACE2.
Lack of ACE2-
ACE2 Knockout Vehicle Decreased mediated
production.
o DIZE cannot
o No significant ]
Diminazene stimulate Ang-(1-
ACE2 Knockout change from )
Aceturate 7) production

vehicle

without ACE2.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of ACE2 in a Human Cell Line (e.g., A549, Caco-

2)
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This protocol outlines the generation of a stable ACE2 knockout cell line using CRISPR-Cas9
technology.

Materials:

Human cell line (e.g., A549 or Caco-2)
e Complete cell culture medium (e.g., DMEM with 10% FBS)

o CRISPR-Cas9 plasmid expressing Cas9 nuclease and a guide RNA (gRNA) targeting the
ACE2 gene. Alternatively, a two-plasmid system can be used.

 Lipofectamine 3000 or other suitable transfection reagent

e Puromycin or other selection antibiotic

e Genomic DNA extraction kit

e PCR primers flanking the gRNA target site in the ACE2 gene

e Sanger sequencing reagents

o Western blot reagents (primary antibody against ACE2, secondary antibody)

o Flow cytometry reagents (if using a fluorescent reporter for transfection efficiency)
Procedure:

e gRNA Design and Plasmid Construction:

o Design two to three gRNAs targeting an early exon of the ACE2 gene to maximize the
likelihood of a frameshift mutation. Online tools can be used for gRNA design.

o Clone the designed gRNA sequences into a suitable CRISPR-Cas9 expression vector.
e Transfection:

o Plate the target cells in a 6-well plate and grow to 70-80% confluency.
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o Transfect the cells with the CRISPR-Cas9 plasmid(s) using a suitable transfection reagent
according to the manufacturer's protocol.

o Include a negative control (e.g., a scrambled gRNA) and a positive control (e.g., a gRNA
targeting a gene known to be efficiently knocked out).

e Selection of Transfected Cells:

o 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.qg.,
puromycin) to the culture medium. The concentration of the antibiotic should be
predetermined by a kill curve.

o Maintain the selection for 3-5 days, or until non-transfected control cells are eliminated.
» Single-Cell Cloning:

o After selection, dilute the surviving cells to a density of approximately one cell per 100 pL
and plate into a 96-well plate.

o Visually inspect the wells to ensure single-cell colonies.
o Expand the single-cell colonies into larger culture vessels.
 Verification of ACE2 Knockout:
o Genomic DNA Analysis:
» Extract genomic DNA from each clonal population.
» Perform PCR using primers flanking the gRNA target site.

» Analyze the PCR products by Sanger sequencing to identify insertions or deletions
(indels) that result in a frameshift mutation.

o Western Blot Analysis:

» Prepare protein lysates from wild-type and potential knockout clones.
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» Perform Western blotting using an antibody specific for ACE2 to confirm the absence of
the ACEZ2 protein in the knockout clones.

Protocol 2: Treatment of Wild-Type and ACE2 Knockout Cells with Diminazene Aceturate

This protocol describes the treatment of the generated cell lines with Diminazene aceturate to
assess its effects.

Materials:

o Wild-type and verified ACE2 knockout cell lines

o Complete cell culture medium

o Diminazene aceturate (DIZE) stock solution (e.g., 10 mM in DMSO)
¢ Vehicle control (e.g., DMSO)

» Reagents for downstream analysis (e.g., ACE2 activity assay kit, ELISA kits for Angiotensin Il
and Angiotensin-(1-7))

Procedure:
o Cell Plating:

o Plate both wild-type and ACE2 knockout cells in appropriate culture vessels (e.g., 6-well
plates, 96-well plates) at a suitable density.

o Allow the cells to adhere and grow for 24 hours.
e Diminazene Aceturate Treatment:

o Prepare working solutions of Diminazene aceturate in complete cell culture medium at the
desired concentrations (e.g., 0.1, 1, 10 uM). A dose-response experiment is recommended
to determine the optimal concentration.

o Prepare a vehicle control solution containing the same concentration of DMSO as the
highest DIZE concentration.
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o Remove the old medium from the cells and replace it with the medium containing either
DIZE or the vehicle control.

o Incubate the cells for the desired treatment duration (e.g., 24, 48 hours). A time-course
experiment is also recommended.

o Sample Collection:

o After the treatment period, collect the cell culture supernatant and/or cell lysates for
downstream analysis.

o Store samples appropriately (e.g., -80°C) until analysis.
Protocol 3: Measurement of ACE2 Activity
This protocol outlines a fluorometric assay to measure ACE2 enzymatic activity.
Materials:
o Cell lysates from treated and untreated cells
o ACEZ2 activity assay kit (containing a fluorogenic substrate and a specific ACE2 inhibitor)
e Fluorometric microplate reader
Procedure:
e Sample Preparation:
o Prepare cell lysates according to the instructions provided with the ACE2 activity assay Kit.

o Determine the protein concentration of each lysate using a standard protein assay (e.g.,
BCA assay).

o Assay Procedure:
o Follow the manufacturer's protocol for the ACE2 activity assay kit. This typically involves:

» Adding a specific volume of cell lysate to the wells of a 96-well plate.
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» For negative controls, pre-incubating some samples with a specific ACE2 inhibitor
provided in the Kit.

» Adding the fluorogenic ACE2 substrate to all wells.

» Incubating the plate at the recommended temperature and for the specified time.

» Data Acquisition and Analysis:

o Measure the fluorescence intensity using a microplate reader at the appropriate excitation
and emission wavelengths.

o Calculate the ACE2 activity by subtracting the fluorescence of the inhibitor-treated
samples from the total fluorescence.

o Normalize the ACE2 activity to the total protein concentration of the lysate.
Protocol 4: Quantification of Angiotensin Il and Angiotensin-(1-7) Levels

This protocol describes the measurement of angiotensin peptides in cell culture supernatants
using ELISA.

Materials:

Cell culture supernatants from treated and untreated cells

Angiotensin Il ELISA kit

Angiotensin-(1-7) ELISA kit

Microplate reader

Procedure:

e Sample Preparation:

o Collect the cell culture supernatants and centrifuge to remove any cellular debris.

o If necessary, dilute the samples to fall within the detection range of the ELISA Kits.
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e ELISA Procedure:

o Follow the manufacturer's instructions for the Angiotensin Il and Angiotensin-(1-7) ELISA
kits. This typically involves:

Adding standards and samples to the wells of the antibody-coated microplate.

Incubating the plate.

Washing the wells.

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

Incubating and washing again.

Adding a substrate solution that reacts with the enzyme to produce a colorimetric signal.

Stopping the reaction.

» Data Acquisition and Analysis:
o Measure the absorbance at the appropriate wavelength using a microplate reader.
o Generate a standard curve using the provided standards.

o Calculate the concentration of Angiotensin Il and Angiotensin-(1-7) in the samples based
on the standard curve.

Mandatory Visualizations
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Caption: Signaling pathway of the Renin-Angiotensin System and the action of Diminazene
Aceturate.
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Caption: Experimental workflow for studying Diminazene effects in ACE2 knockout cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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